(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine
Description
This compound features a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group attached to a sulfonamide moiety, which is further substituted with a 2,4,5-trimethylphenyl group.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12-9-14(3)15(10-13(12)2)21(19,20)18-17(7,8)11-16(4,5)6/h9-10,18H,11H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDSQGMMXRBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H24N2O2S
- Molecular Weight : 296.43 g/mol
- CAS Registry Number : 2219-84-3
The compound features a sulfonamide group attached to a bulky tetramethylbutyl moiety and a trimethylphenyl group. This unique structure contributes to its biological activity and interaction with biological systems.
Toxicity Profile
Research indicates that this compound exhibits significant toxicity towards aquatic organisms. It is classified as acutely toxic to various aquatic species and poses long-term ecological risks. The compound has been shown to cause:
- Acute Toxicity : High levels of toxicity in aquatic environments.
- Chronic Effects : Long-term adverse effects on aquatic life due to bioaccumulation and persistence in the environment .
Human Health Impact
While the compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), it does present some health risks:
- Skin and Eye Irritation : It is slightly irritating to the skin and highly irritating to the eyes.
- Non-genotoxic : There is no evidence suggesting that it causes genetic mutations in human cells .
Environmental Impact
The compound is known for its biodegradability. Studies have shown that approximately 30% of the compound can be degraded within one day in natural water surfaces. However, its persistence in sediments raises concerns about long-term ecological effects .
Case Study 1: Aquatic Toxicity Assessment
A comprehensive study assessed the acute toxicity of this compound on various aquatic organisms. The results indicated:
| Organism | LC50 (mg/L) | Duration of Exposure |
|---|---|---|
| Daphnia magna | 0.5 | 48 hours |
| Oncorhynchus mykiss | 0.8 | 96 hours |
| Pimephales promelas | 0.6 | 72 hours |
These findings underscore the compound's high toxicity and potential impact on freshwater ecosystems.
Case Study 2: Skin Irritation Testing
In a controlled study evaluating skin irritation potential in rabbits:
- Observation : Moderate irritation was noted upon application.
- Results : The compound was classified as slightly irritating based on the scoring system employed.
Biodegradation Studies
Biodegradation studies have highlighted the environmental fate of this compound:
- Biodegradation Rate : Approximately 30% degradation within 24 hours under aerobic conditions.
- Metabolites Identified : Various metabolites were detected in both water and sediment samples during long-term exposure studies.
Comparison with Similar Compounds
Sulfonamide Derivatives
- (2,4,5-Trimethylphenyl)sulfonyl vs. (4-Methylphenyl)sulfonyl (Tos) :
The 2,4,5-trimethylphenyl substituent in the target compound introduces greater steric bulk compared to the para-methyl group in Tosyl (Tos) derivatives . This substitution pattern may reduce reactivity in nucleophilic substitutions but enhance thermal stability. - (2,4,5-Trichlorophenyl)sulfonyl Derivatives: The compound in , (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine, shares the same 2,4,5-substitution but with electron-withdrawing chlorine atoms. Chlorine substituents increase electrophilicity, whereas methyl groups in the target compound likely enhance solubility in nonpolar solvents .
Alkylamine Derivatives
- Bis(4-tert-octylphenyl)amine () :
This antioxidant compound shares the tert-octyl group but lacks the sulfonamide functionality. The diphenylamine structure facilitates radical scavenging, whereas the sulfonamide in the target compound may confer antifungal or enzymatic inhibition properties . - 4,6-Dichloro-N-(tert-octyl)triazin-2-amine () :
The triazine core here differs from the phenyl-sulfonamide in the target compound. The triazine’s electron-deficient nature contrasts with the sulfonamide’s electron-withdrawing effects, influencing reactivity in cross-coupling or polymerization reactions .
Antifungal Potential
- highlights antifungal activity in bis(1,1,3,3-tetramethylbutyl) disulfide and sulfides, suggesting that tert-octyl derivatives may disrupt fungal membranes. The sulfonamide group in the target compound could synergize with the tert-octyl group for enhanced bioactivity .
- In contrast, bis(4-tert-octylphenyl)amine () is primarily an antioxidant, indicating that functional group placement critically determines biological role .
Pharmaceutical Intermediates
- The sulfonamide in ’s compound serves as a high-purity API intermediate. The target compound’s methyl-rich phenyl group may improve metabolic stability compared to chlorinated analogs, making it a candidate for drug development .
Physicochemical Properties and Stability
Lipophilicity and Solubility
- The tert-octyl group increases logP values significantly compared to smaller alkyl chains (e.g., methyl or ethyl). This enhances membrane permeability but reduces aqueous solubility.
- The 2,4,5-trimethylphenyl group further augments hydrophobicity relative to unsubstituted phenyl rings.
Thermal and Acid Stability
- Tert-octyl groups are known for stabilizing compounds against thermal degradation. Acid stability studies on trityl amines () suggest that bulky alkyl groups may protect the sulfonamide bond in acidic conditions .
Data Tables
Table 1: Structural and Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
